molecular formula C20H12N2O2S2 B3482860 S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate

Cat. No.: B3482860
M. Wt: 376.5 g/mol
InChI Key: YHYQFNOEMTXONI-UHFFFAOYSA-N
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Description

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate: is a complex organic compound that combines the structural features of benzoxazole and phenothiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate typically involves the reaction of 2-aminophenol with a formylated phenothiazine derivative under specific conditions. For example, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and formylated compounds . The reaction is carried out in toluene at 110°C for 24 hours, yielding the desired product with varying efficiency depending on the substitution pattern .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction could produce reduced phenothiazine derivatives.

Scientific Research Applications

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various biological targets, including enzymes and receptors, which can lead to a range of biological effects . The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate is unique due to its combination of benzoxazole and phenothiazine structures, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

S-(1,3-benzoxazol-2-yl) phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2S2/c23-20(26-19-21-13-7-1-4-10-16(13)24-19)22-14-8-2-5-11-17(14)25-18-12-6-3-9-15(18)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYQFNOEMTXONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate
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S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate
Reactant of Route 6
S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate

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